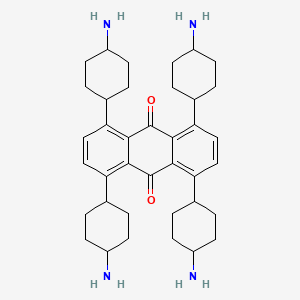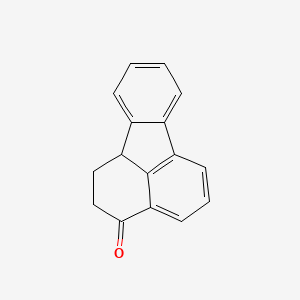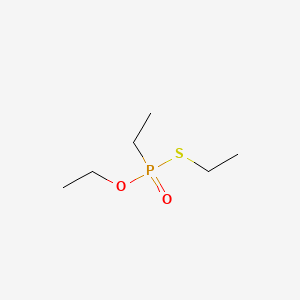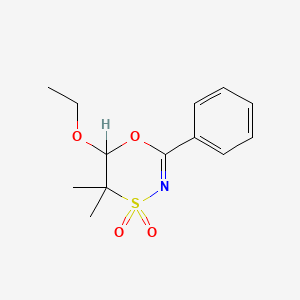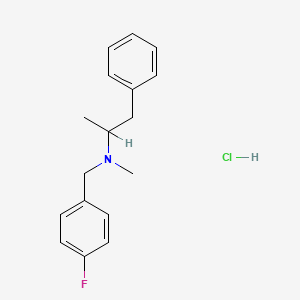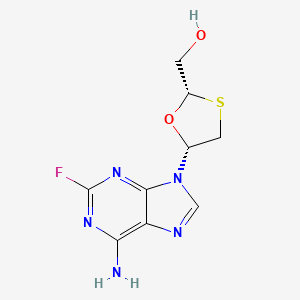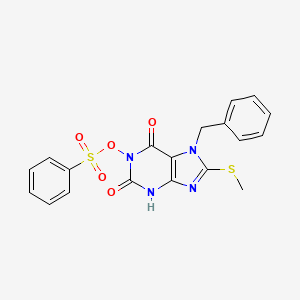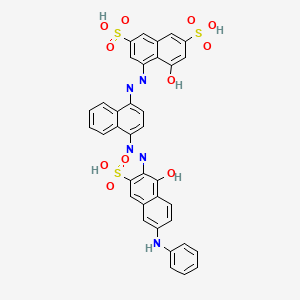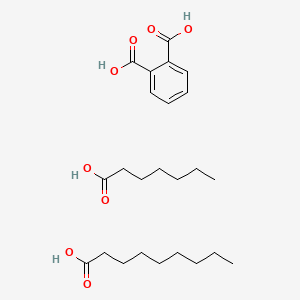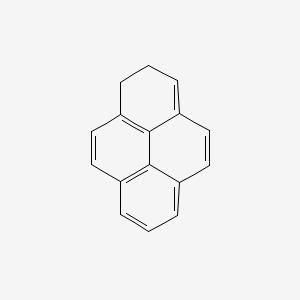
Dihydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydropyrene is a chemical compound that belongs to the class of dihydropyridines It is a derivative of pyrene, a polycyclic aromatic hydrocarbon The structure of 1,2-dihydropyrene consists of a pyrene core with two hydrogen atoms added to the 1 and 2 positions, resulting in a partially saturated ring system
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dihydropyrene can be synthesized through several methods. One common approach involves the hydrogenation of pyrene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions must be carefully controlled to achieve selective hydrogenation at the 1 and 2 positions without over-reducing the pyrene core.
Another method involves the cycloisomerization of aziridinyl propargylic esters using platinum (II) catalysis. This reaction is carried out in toluene at 100°C for several hours, yielding 1,2-dihydropyrene in moderate to good yields .
Industrial Production Methods
Industrial production of 1,2-dihydropyrene is less common due to the specialized nature of the compound. the methods mentioned above can be scaled up for larger-scale synthesis if needed. The choice of method depends on the desired purity, yield, and cost considerations.
化学反応の分析
Types of Reactions
1,2-Dihydropyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene or other oxidized derivatives.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Pyrene and its oxidized derivatives.
Reduction: More saturated pyrene derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
科学的研究の応用
1,2-Dihydropyrene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying aromaticity and reactivity.
Biology: Its derivatives are used in the study of DNA intercalation and as probes for biological imaging.
Industry: Used in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 1,2-dihydropyrene depends on its specific application. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation is facilitated by the planar structure of the pyrene core, which allows it to insert between DNA base pairs. The molecular targets and pathways involved include DNA and various enzymes that interact with DNA.
類似化合物との比較
1,2-Dihydropyrene can be compared with other similar compounds such as:
1,4-Dihydropyrene: Another dihydropyrene derivative with hydrogen atoms at the 1 and 4 positions. It has different reactivity and applications.
Pyrene: The fully aromatic parent compound. It is more stable but less reactive than 1,2-dihydropyrene.
Tetrahydropyrene: A more reduced derivative with four additional hydrogen atoms.
1,2-Dihydropyrene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
14927-67-4 |
|---|---|
分子式 |
C16H12 |
分子量 |
204.27 g/mol |
IUPAC名 |
1,2-dihydropyrene |
InChI |
InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-5,7-10H,2,6H2 |
InChIキー |
UUSUFQUCLACDTA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


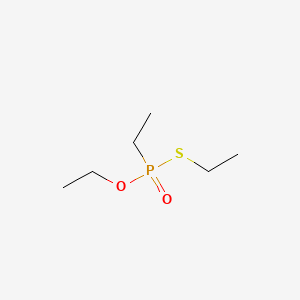
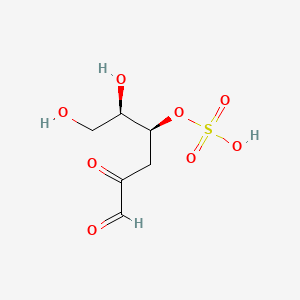
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
